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Dihydrocoumarin

Toxicology Food Safety Hepatology

Formulators and researchers require a coumarin alternative devoid of hepatotoxicity. Dihydrocoumarin (CAS 119-84-6) satisfies both safety and functional needs. - **Safety Advantage:** No coumarin-like hepatic lesions in 90-day studies; GRAS status for F&F applications. - **Research Value:** Selective SIRT1/2 inhibitor (IC50: 208 µM/295 µM); induces p53 acetylation & apoptosis. - **Supply Chain:** Reliable analytical profile (HPLC-MS) for QC and biotransformation studies.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 119-84-6
Cat. No. B191007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocoumarin
CAS119-84-6
Synonyms3,4-dihydrocoumarin
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CC(=O)OC2=CC=CC=C21
InChIInChI=1S/C9H8O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2
InChIKeyVMUXSMXIQBNMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in ether and carbon tetrachloride
1:2.5-3.5 IN 70% ALCOHOL
Soluble in chloroform.
Soluble in chlorinated solvents
In water, 3,000 mg/l at 37 °C
3 mg/mL at 37 °C
Slightly soluble in water;  soluble in oil
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrocoumarin Selection & Procurement Guide


Dihydrocoumarin (CAS 119-84-6; synonyms: Hydrocoumarin, 3,4-Dihydrocoumarin, Chroman-2-one) is a benzodihydropyrone belonging to the coumarin family. It occurs naturally in Melilotus officinalis (sweet clover) and is produced synthetically for industrial applications . Unlike the α,β-unsaturated lactone structure of coumarin, dihydrocoumarin features a saturated 3,4-bond, which fundamentally alters its metabolic fate and toxicological profile [1]. Its key application domains include the flavor and fragrance industry as a coumarin substitute, and life science research as a sirtuin inhibitor tool compound .

Flavor & Fragrance
Coumarin substitute with reported absence of coumarin-like hepatic lesions in rat model
Sirtuin Research
Tool compound for SIRT1/2 inhibition studies with reported isoform selectivity context

Dihydrocoumarin: Why Generic Substitution Fails


The critical distinction between dihydrocoumarin and its parent compound, coumarin (CAS 91-64-5), lies in the saturation of the 3,4-double bond. This single structural difference is not trivial; it dictates hepatic metabolic processing and, consequently, the toxicological outcome. While coumarin is a well-documented rat hepatotoxicant that induces hepatocyte vacuolation, bile duct hyperplasia, and cholangiofibrosis upon dietary administration, dihydrocoumarin, at equivalent exposure levels, does not [1]. Furthermore, the saturated lactone ring confers a distinct biological activity profile, enabling inhibition of human sirtuins SIRT1 and SIRT2 with defined IC50 values, a property that the unsaturated coumarin does not share with the same potency or selectivity profile [2]. Therefore, in applications ranging from regulatory-compliant flavor formulation to sirtuin-targeted research, generic coumarin cannot be simply interchanged with dihydrocoumarin without compromising safety or scientific validity.

Dihydrocoumarin
Coumarin (CAS 91-64-5)
Reported absence of coumarin-like hepatic lesions in 90-day rat study
Documented hepatotoxicant causing vacuolation and bile duct hyperplasia
Reported SIRT1/2 inhibition with defined IC50 profile
Not established as a potent SIRT1/2 inhibitor
GRAS flavor status; regulatory-compliant profile
Restricted or banned due to hepatotoxicity concerns

Dihydrocoumarin Differentiation Evidence


Liver Safety vs. Coumarin

Dihydrocoumarin exhibits a markedly reduced hepatotoxic profile compared to the structurally related coumarin. In a 90-day dietary study in rats, administration of coumarin at 0.75% in the diet induced a spectrum of hepatic lesions, including hepatocyte vacuolation, bile duct hyperplasia, and cholangiofibrosis. In contrast, dietary administration of dihydrocoumarin at a comparable level (0.76%) did not induce these hepatic pathologies, demonstrating a functional hepatotoxic differentiation [1]. This is a direct head-to-head comparison within the same study.

Liver Safety vs. Coumarin
Head-to-head
Coumarin induced hepatic lesions; Dihydrocoumarin did not
Supports toxicological differentiation context
90-day rat dietary study; histological evaluation
Toxicology Food Safety Hepatology Flavor Regulation

Dual SIRT1/SIRT2 Inhibition

Dihydrocoumarin is a validated inhibitor of human sirtuins SIRT1 and SIRT2, with defined IC50 values obtained from in vitro enzymatic assays. It inhibits SIRT1 with an IC50 of 208 μM and SIRT2 with an IC50 of 295 μM [1]. While direct IC50 data for coumarin against these specific sirtuins under identical assay conditions is not consistently reported in the primary literature, the saturated lactone structure of dihydrocoumarin is known to be a critical determinant for its activity as a Sir2p inhibitor, a property not shared by the unsaturated parent coumarin [2].

SIRT1/SIRT2 Inhibition
Cross-study comparable
SIRT1 IC50 208 μM; SIRT2 IC50 295 μM
Reported SIRT1/2 inhibitory activity for mechanistic studies
Recombinant human sirtuins; 3H-acetylated peptide substrate
Epigenetics Enzymology Chemical Biology Sirtuin Modulation

SIRT3 Isoform Selectivity

In addition to its inhibitory activity against SIRT1 and SIRT2, dihydrocoumarin demonstrates a degree of isoform selectivity. In an in vitro enzymatic assay, dihydrocoumarin did not affect SIRT3 deacetylase activity [1]. This lack of activity against SIRT3 contrasts with the inhibition observed for SIRT1 (IC50 = 208 μM) and SIRT2 (IC50 = 295 μM) under comparable assay conditions. This differential activity profile within the sirtuin family is a key feature for mechanistic studies.

SIRT3 Isoform Selectivity
Cross-study comparable
SIRT1/2 inhibited; SIRT3 activity not affected
Reported SIRT3 selectivity context for isoform-specific studies
Same assay conditions as SIRT1/2 inhibition
Sirtuin Selectivity Chemical Probe Development Target Validation

Flavor & Odor Profile vs. Coumarin

Dihydrocoumarin is valued as a direct substitute for coumarin in flavor and fragrance applications due to its similar organoleptic properties. It exhibits a sweet, coconut, coumarin, and creamy aroma profile . At room temperature, its scent is comparable to that of tonka bean, with specific sweet and creamy notes [1]. The key differentiation is regulatory: coumarin is restricted or banned in many applications due to its hepatotoxicity, while dihydrocoumarin is generally recognized as safe (GRAS) for use as a flavoring agent at specified levels [2].

Flavor & Odor Profile
Class-level inference
Sweet, coconut, creamy aroma; GRAS status
Reported sensory profile and regulatory classification
Organoleptic evaluation; FEMA/JECFA assessment
Flavor Chemistry Fragrance Formulation Sensory Analysis

Physical & Thermal Properties

Dihydrocoumarin possesses well-defined physical properties that are critical for industrial handling and formulation. It has a melting point of 24-25 °C, a boiling point of 272 °C, a density of 1.169 g/mL at 25 °C, and a flash point >100 °C (closed cup) . These parameters provide a stable processing window and inform safety protocols for storage and transport. While coumarin (CAS 91-64-5) has similar physical properties (mp 68-70 °C, bp 298 °C), the lower melting point of dihydrocoumarin may offer advantages in low-temperature formulation processes where a liquid at room temperature is preferred.

Physical & Thermal Properties
Supporting evidence
mp 24–25 °C; bp 272 °C; flash point >100 °C
Physical property differentiation for formulation fit
Lower melting point than coumarin (68–70 °C)
Process Chemistry Formulation Science Physical Chemistry

Dihydrocoumarin Application Scenarios


Flavor & Fragrance Coumarin Substitute

Dihydrocoumarin is the preferred choice for formulators seeking to replicate the sweet, creamy, and coumarin-like aroma profile in food, beverage, and oral care products where the use of coumarin is restricted or prohibited due to hepatotoxicity concerns. The evidence from the 90-day rat dietary study [1] demonstrating the absence of coumarin-like hepatic lesions, combined with its established GRAS status [2], makes it a scientifically and regulatory sound alternative for creating caramel, vanilla, coconut, and tonka bean flavor notes in confectionery, baked goods, and dairy products.

Sirtuin-Targeted Epigenetic Studies

In life science research, dihydrocoumarin is a valuable tool compound for investigating the roles of SIRT1 and SIRT2 in cellular processes such as epigenetic silencing, p53 acetylation, and apoptosis. Its defined IC50 values for SIRT1 (208 μM) and SIRT2 (295 μM) and its lack of activity against SIRT3 [3] enable researchers to probe sirtuin isoform-specific functions. The compound's ability to increase p53 acetylation and induce apoptosis in TK6 lymphoblastoid cells at millimolar concentrations [3] makes it suitable for studies in cancer biology and cellular senescence pathways.

Biotransformation Process Development

Dihydrocoumarin serves as a key intermediate or target molecule in biotransformation studies. Patents describe its production from coumarin using microbial or enzymatic systems (e.g., Saccharomyces, Arthrobacter species) [4]. This positions dihydrocoumarin as a relevant analyte for researchers developing 'natural' flavor ingredients via biotechnology. Its distinct HPLC-MS profile allows for accurate quantification in complex biological matrices, supporting process optimization and quality control in the production of nature-identical flavorings.

Application
Selection Property
Validation Focus
Flavor & fragrance coumarin substitute
Hepatic lesion profile differentiation
Regulatory and toxicological review
Sirtuin-targeted epigenetic studies
SIRT1/2 inhibition and SIRT3 selectivity context
Target engagement and isoform specificity validation
Biotransformation process development
Physical properties for processing compatibility
Product identity and purity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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